molecular formula C45H87N2O11P B12093730 azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B12093730
M. Wt: 863.2 g/mol
InChI Key: NKIHUOSRRGQTKM-RRCQUFFISA-N
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Description

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound that features a combination of functional groups, including phosphates, esters, and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves multiple steps, typically starting with the preparation of the core structure followed by the addition of various functional groups. The process generally includes:

    Formation of the Core Structure: The core structure can be synthesized through a series of esterification and amidation reactions. For example, the reaction between octadec-9-enoic acid and a suitable alcohol in the presence of a catalyst can form the ester linkage.

    Addition of Phosphoryl and Hydroxy Groups: The phosphoryl and hydroxy groups can be introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid.

    Incorporation of Methoxyethoxycarbonylamino Group: This step involves the reaction of the intermediate compound with 2-(2-methoxyethoxy)ethylamine under controlled conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters and amides into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of specialized coatings, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-n-PEG
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-n-PEG

Uniqueness

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with various biomolecules and its potential for targeted drug delivery make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C45H87N2O11P

Molecular Weight

863.2 g/mol

IUPAC Name

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H84NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H3/b20-18+,21-19+;

InChI Key

NKIHUOSRRGQTKM-RRCQUFFISA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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